Taste Threshold Comparison: Oct-2-en-4-ol vs Benzaldehyde in Cherry Flavor Applications
Oct-2-en-4-ol exhibits a taste threshold of 30 ppb in a 5% strength sugar solution, which is 11.7-fold more potent than benzaldehyde (350 ppb, measured as odor threshold in water) [1][2]. This substantial difference in threshold indicates that oct-2-en-4-ol can deliver cherry character at significantly lower use levels, potentially reducing formulation cost and minimizing off-notes from higher carrier levels.
| Evidence Dimension | Taste/Odor Threshold |
|---|---|
| Target Compound Data | 30 ppb (taste threshold in 5% sugar solution) |
| Comparator Or Baseline | Benzaldehyde: 350 ppb (odor threshold in water) |
| Quantified Difference | 11.7-fold lower threshold for oct-2-en-4-ol |
| Conditions | Oct-2-en-4-ol: 5% sugar solution, taste panel; Benzaldehyde: water, odor panel (ROAV study) |
Why This Matters
Procurement of oct-2-en-4-ol enables lower usage rates for equivalent sensory impact compared to benzaldehyde, a widely used cherry flavorant.
- [1] US Patent 4,710,392. Flavoring with oct-2-en-4-ol. 'Oct-2-en-4-ol is distinguished by a relatively low taste threshold (30 ppb in 5% strength sugar solution).' View Source
- [2] PMC Table 1. Benzaldehyde. Odor Threshold value: 350 μg/kg (ppb). Flavor description: bitter almond, cherry, nutty. View Source
